4-Cyclopropylthiophene-2-carbaldehyde
Overview
Description
4-Cyclopropylthiophene-2-carbaldehyde is an organic compound with the molecular formula C₈H₈OS. It features a thiophene ring substituted with a cyclopropyl group and an aldehyde functional group.
Mechanism of Action
Target of Action
The primary targets of 4-Cyclopropylthiophene-2-carbaldehyde are currently unknown. This compound is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets through different mechanisms . For instance, some thiophene derivatives have been found to inhibit enzymes, modulate ion channels, or interact with receptors . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiophene derivatives are known to influence various biochemical pathways depending on their specific structures and targets . They can affect pathways related to cell proliferation, inflammation, microbial growth, and more . The exact pathways influenced by this compound and their downstream effects remain to be elucidated.
Pharmacokinetics
The optimization of ADME properties is a crucial part of drug discovery and development, as these properties significantly impact a compound’s bioavailability and therapeutic efficacy
Result of Action
As a thiophene derivative, it may exert various effects at the molecular and cellular levels depending on its specific targets and mode of action
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interactions with its targets
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylthiophene-2-carbaldehyde typically involves the cyclopropylation of thiophene derivatives followed by formylation. One common method is the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction. This reaction uses palladium (II) acetate and SPhos as catalysts to achieve high yields under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions and the use of cost-effective reagents are crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under controlled conditions.
Major Products:
Oxidation: 4-Cyclopropylthiophene-2-carboxylic acid.
Reduction: 4-Cyclopropylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-Cyclopropylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmaceutical properties, including anticancer and antimicrobial activities.
Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropylbenzene: Contains a benzene ring instead of a thiophene ring, leading to different electronic properties.
Uniqueness: 4-Cyclopropylthiophene-2-carbaldehyde is unique due to the combination of the cyclopropyl group and the aldehyde functional group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
4-cyclopropylthiophene-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-4-8-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHWSTFIAGUCEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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